molecular formula C7H8ClN3O B1488111 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol CAS No. 1154030-25-7

1-(6-Chloropyrimidin-4-yl)azetidin-3-ol

Cat. No. B1488111
Key on ui cas rn: 1154030-25-7
M. Wt: 185.61 g/mol
InChI Key: NLTWFUFMHBZOBY-UHFFFAOYSA-N
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Patent
US08067407B2

Procedure details

7.3 g (48.7 mmol) of 4,6-dichloropyrimidine are suspended in 140 ml of water, and 47 ml 1 N aqueous sodium hydroxide solution are added. 5.3 g (48.7 mmol) of 3-hydroxyazetidine are added, and the reaction mixture is stirred at 90° C. for 3 d. After cooling to RT, the reaction mixture is concentrated under reduced pressure and reacted further without further purification.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[OH-].[Na+].[OH:11][CH:12]1[CH2:15][NH:14][CH2:13]1>O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:14]2[CH2:15][CH:12]([OH:11])[CH2:13]2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
OC1CNC1
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 90° C. for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
reacted further without further purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=CC(=NC=N1)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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